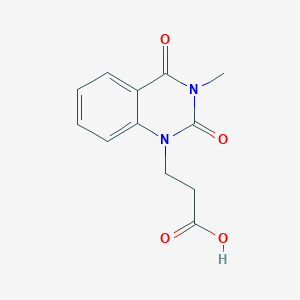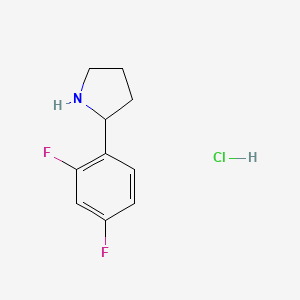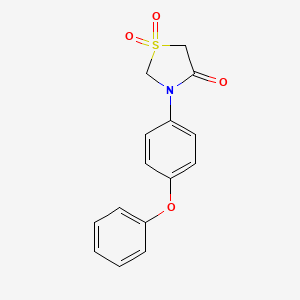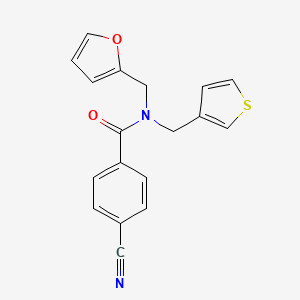
3-羟基-4-甲氧基黄酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-methoxyxanthone is a natural compound belonging to the xanthone class. It is found in various plant sources and has drawn attention due to its potential biological activities. The compound’s chemical formula is C14H10O4 , and its molecular weight is approximately 242.23 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-methoxyxanthone consists of a xanthone core with a hydroxyl group at position 3 and a methoxy group at position 4. The arrangement of atoms and functional groups within the molecule significantly influences its properties and interactions .
Chemical Reactions Analysis
Studies on the reactivity of 3-Hydroxy-4-methoxyxanthone are essential for understanding its behavior. Researchers have explored its reactions with various reagents, solvents, and catalysts. Investigating its susceptibility to nucleophilic or electrophilic attack, as well as its potential for cyclization or substitution reactions, provides valuable insights .
Physical And Chemical Properties Analysis
科学研究应用
分离和结构确定
3-羟基-4-甲氧基黄酮及其衍生物通常从各种植物物种中分离得到。例如,已经从 Kielmeyera 物种中鉴定和分离出几种黄酮,包括 3,4-二羟基-2-甲氧基黄酮。这些化合物的结构使用光谱法和化学相互转化阐明 (Gottlieb 等人,1966)。类似地,发现 Hypericum hookerianum 含有 2-羟基-3-甲氧基黄酮等黄酮,表明此类化合物存在于各种植物属中 (Wilairat 等人,2005)。
抗氧化和血管扩张活性
已经研究了来自 Polygala caudata 等植物的黄酮的抗氧化和血管扩张活性。这些化合物,包括 3-羟基-4-甲氧基黄酮的衍生物,表现出显着的 H2O2 清除活性,并且还对动脉收缩表现出松弛活性,表明它们在与氧化应激和心血管健康相关的医学应用中的潜力 (Lin 等人,2005)。
抗菌特性
已经评估了黄酮衍生物(例如从 1-羟基-3-甲氧基黄酮合成的衍生物)对常见病原体(如金黄色葡萄球菌和大肠杆菌)的抗菌活性。对这些化合物的研究有助于持续寻找新的和有效的抗菌剂 (Malekpoor 等人,2015)。
作用机制
The precise mechanism of action for 3-Hydroxy-4-methoxyxanthone’s biological effects remains an active area of research. It is known to exhibit antioxidant, anti-inflammatory, and antiproliferative activities. Further studies are needed to elucidate its molecular targets, signaling pathways, and cellular interactions .
安全和危害
属性
IUPAC Name |
3-hydroxy-4-methoxyxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-17-14-10(15)7-6-9-12(16)8-4-2-3-5-11(8)18-13(9)14/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPFBSLWEKZESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methoxyxanthen-9-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2943072.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B2943074.png)

![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2943078.png)





![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2943089.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)
![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)